Ácido homoquinolínico

Descripción general

Descripción

Synthesis Analysis

The synthesis of homoquinolinic acid and its derivatives involves complex reactions, often using homophthalic acid as a starting point. Notable methods include the reaction of homophthalic acid with diamines to yield condensed isoquinolinones exhibiting marked enamine character, which can undergo electrophilic attack at various positions (Nagarajan et al., 1988). Furthermore, the synthesis of related compounds like hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid through PPA-catalyzed thermal lactamization showcases the complexity of reactions involved in homoquinolinic acid chemistry (Al-huniti et al., 2007).

Molecular Structure Analysis

The molecular structure of homoquinolinic acid derivatives is characterized by spectroscopic techniques, including NMR, IR, and single-crystal X-ray diffraction. These techniques provide insights into the non-bonding intermolecular interactions and the molecular orbitals' energy levels, contributing to understanding the compounds' electronic structure (Filali Baba et al., 2019).

Chemical Reactions and Properties

Homoquinolinic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and potential applications in organic synthesis. For example, the reaction of homophthalic anhydride with cyclic imino ethers produces fused isoquinolines, demonstrating the compound's versatility in forming complex heterocyclic structures (Coppola, 1981).

Aplicaciones Científicas De Investigación

Neurociencia

El HQA es una potente excitotoxina y un análogo conformacionalmente restringido del N-metil-D-aspartato (NMDA), que actúa como un agonista parcial en el receptor NMDA, con selectividad para los receptores que contienen la subunidad NR2B . Esto lo convierte en una herramienta valiosa para estudiar la plasticidad sináptica, el neurodesarrollo y las enfermedades neurodegenerativas. Se utiliza para modelar la excitotoxicidad en las neuronas, un proceso implicado en afecciones como el accidente cerebrovascular y la lesión cerebral traumática.

Farmacología

En la investigación farmacológica, el papel del HQA como agonista del receptor NMDA permite la exploración de las interacciones farmacológicas en este sitio receptor . Ayuda a comprender la farmacodinamia de varios fármacos y en el desarrollo de nuevos agentes terapéuticos que se dirigen a los sistemas glutamatérgicos, que son cruciales para el tratamiento de afecciones como la esquizofrenia y la depresión.

Bioquímica

Las aplicaciones bioquímicas del HQA están relacionadas con sus propiedades excitotoxicas y su interacción con la vía de la quinurenina . Sirve como una herramienta para estudiar las cascadas bioquímicas involucradas en la muerte celular y la supervivencia, proporcionando información sobre las vías metabólicas que podrían ser objetivo en los trastornos metabólicos.

Biología molecular

Los biólogos moleculares utilizan HQA para investigar las respuestas celulares a la activación del receptor NMDA . Ayuda a comprender las vías de señalización intracelular y los cambios en la expresión génica que ocurren después de la activación del receptor, lo cual es fundamental en el estudio de la neuroplasticidad y la formación de la memoria.

Investigación médica

El HQA se utiliza en la investigación médica para simular condiciones patológicas que implican hiperactividad del receptor NMDA . Es particularmente útil para crear modelos in vitro de enfermedades como la epilepsia y el Alzheimer, lo que permite a los investigadores estudiar la eficacia y seguridad de los posibles tratamientos.

Usos industriales

Si bien las aplicaciones industriales específicas del HQA no están ampliamente documentadas, su papel en la investigación podría traducirse a procesos industriales que requieren la modulación de la señalización glutamatérgica o la prueba de neurotoxicidad para la seguridad química .

Mecanismo De Acción

Target of Action

Homoquinolinic acid (HQA) is a potent excitotoxin . It is a conformationally-restricted analogue of N-methyl-D-aspartate (NMDA) and acts as a partial agonist of the main/glutamate site of the NMDA receptor . It shows some selectivity for NR2B subunit-containing receptors .

Mode of Action

HQA interacts with its targets, primarily the NMDA receptors, to induce a series of changes. It acts at the presynaptic terminal to enhance glutamate release . This interaction results in a robust increase in the frequency of events recorded in layer V .

Biochemical Pathways

HQA is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . This pathway is a major route for the metabolism of the essential amino acid tryptophan . The compounds produced in this pathway can activate, block, or modulate conventional neurotransmitter receptors .

Pharmacokinetics

Its ability to interact with nmda receptors and enhance glutamate release suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

As a potent excitotoxin, HQA can cause neuronal damage . Its interaction with NMDA receptors and the subsequent enhancement of glutamate release can lead to excitotoxicity, a process that can damage or kill neurons .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Homoquinolinic acid plays a crucial role in biochemical reactions by interacting with NMDA receptors. It is approximately equipotent to NMDA and about five times more potent than quinolinic acid as an agonist of the NMDA receptor . Homoquinolinic acid has been found to label a novel, yet uncharacterized binding site, which can be distinguished from the NMDA receptor with the use of 2-carboxy-3-carboxymethylquinoline (CCMQ), a selective ligand of the uncharacterized site . The interaction of homoquinolinic acid with NMDA receptors is essential for its excitotoxic effects.

Cellular Effects

Homoquinolinic acid exerts significant effects on various types of cells and cellular processes. It influences cell function by acting on NMDA receptors, leading to excitotoxicity. This compound can cause neuronal excitation and neurotoxicity, which are mediated through its action on NMDA receptors . The impact of homoquinolinic acid on cell signaling pathways, gene expression, and cellular metabolism is primarily due to its ability to activate NMDA receptors, leading to calcium influx and subsequent cellular damage.

Molecular Mechanism

The molecular mechanism of action of homoquinolinic acid involves its binding to NMDA receptors. As a partial agonist, it activates these receptors, leading to an influx of calcium ions into the cell . This calcium influx triggers a cascade of intracellular events, including the activation of various enzymes and signaling pathways that ultimately result in excitotoxicity and neuronal damage. Homoquinolinic acid’s selectivity for NR2B subunit-containing receptors further modulates its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of homoquinolinic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that homoquinolinic acid can maintain its excitotoxic properties over extended periods, leading to sustained neuronal damage

Dosage Effects in Animal Models

The effects of homoquinolinic acid vary with different dosages in animal models. At lower doses, it can induce mild excitotoxicity, while higher doses can lead to severe neuronal damage and toxicity . Threshold effects have been observed, where a specific dosage range is required to elicit significant excitotoxic effects. Additionally, high doses of homoquinolinic acid can result in adverse effects, including convulsions and neurodegeneration.

Metabolic Pathways

Homoquinolinic acid is involved in metabolic pathways related to the kynurenine pathway, which metabolizes the amino acid tryptophan . It interacts with various enzymes and cofactors within this pathway, influencing metabolic flux and metabolite levels. The role of homoquinolinic acid in these pathways is critical for understanding its broader biochemical and physiological effects.

Transport and Distribution

The transport and distribution of homoquinolinic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of homoquinolinic acid is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

Homoquinolinic acid’s subcellular localization plays a significant role in its activity and function. It is primarily localized to regions with high NMDA receptor density, such as the hippocampus and cortex . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of homoquinolinic acid is crucial for its excitotoxic effects and its interactions with other biomolecules.

Propiedades

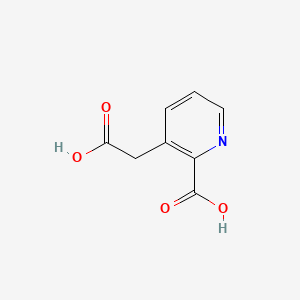

IUPAC Name |

3-(carboxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-6(11)4-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPMJFFEXJELOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197658 | |

| Record name | Homoquinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

490-75-5 | |

| Record name | 2-Carboxy-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoquinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoquinolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

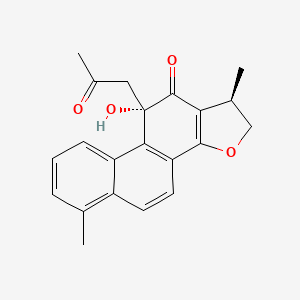

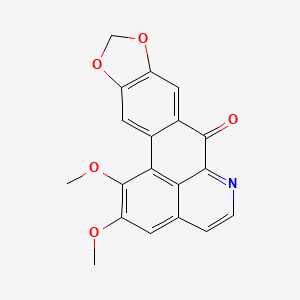

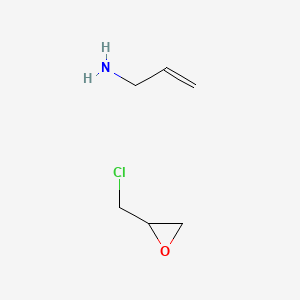

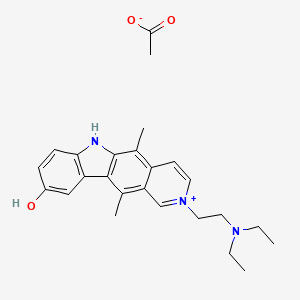

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

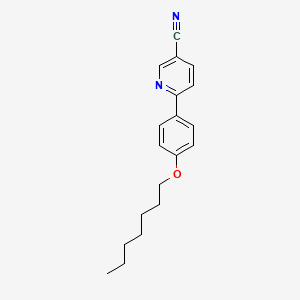

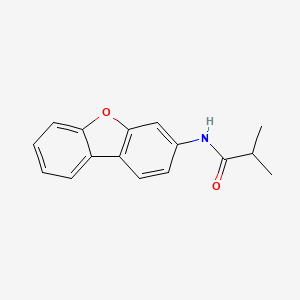

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)

![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)

![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)

![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)